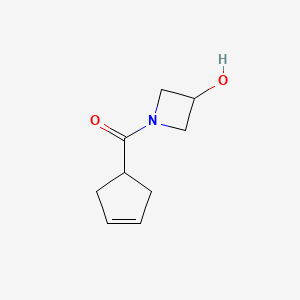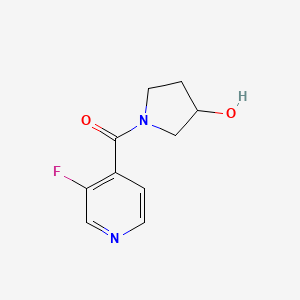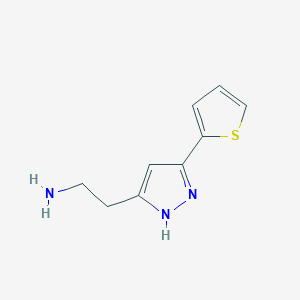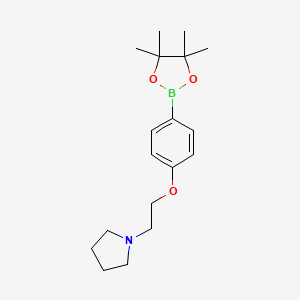
1-(2-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénoxy)éthyl)pyrrolidine
Vue d'ensemble
Description
The compound “1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a phenoxy group, which is a phenyl ring (a six-membered carbon ring) attached to an oxygen atom. This phenoxy group is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound could involve several steps. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be introduced via a borylation reaction . This involves the reaction of a suitable precursor with a boron-containing reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The pyrrolidine ring can be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring is a five-membered ring, which can introduce some strain into the molecule. The phenyl ring is planar, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is likely to be quite bulky .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The boron atom in the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could act as a Lewis acid, accepting a pair of electrons from a Lewis base . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could potentially make the compound quite lipophilic . The compound is described as a colorless to yellow liquid or semi-solid .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles dans le domaine de la synthèse organique . La partie ester boronique du composé réagit avec divers halogénures ou triflates en présence d'un catalyseur au palladium, formant de nouvelles liaisons carbone-carbone. Cette réaction est essentielle dans la synthèse de molécules organiques complexes, notamment les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques.
Développement de médicaments
Les acides boroniques et leurs esters, comme ce composé, sont essentiels dans la conception de nouveaux médicaments . Ils servent d'inhibiteurs enzymatiques ou de médicaments ligands, en particulier dans le traitement du cancer et des infections microbiennes. Leur réactivité unique leur permet d'être utilisés comme intermédiaires dans la synthèse d'une large gamme d'agents thérapeutiques.
Thérapie de capture de neutrons
Les composés contenant du bore sont des candidats potentiels pour la thérapie de capture de neutrons du bore (BNCT), une stratégie de traitement ciblé du cancer . Lorsque le bore est irradié avec des neutrons, il capture ces neutrons et subit des réactions nucléaires qui détruisent les cellules cancéreuses, épargnant les tissus sains environnants.
Synthèse de polymères
Ce composé est utilisé dans la synthèse de nouveaux copolymères, qui ont des applications dans l'électronique et la science des matériaux . L'ester boronique joue un rôle crucial dans le contrôle du processus de polymérisation, conduisant à des matériaux ayant des propriétés optiques et électrochimiques spécifiques.
Sondes biologiques
En raison de leur capacité à former des liaisons covalentes réversibles avec des sucres et d'autres diols, des composés comme l'ACIDE 4-(2-PYRROLIDINOETHOXY)PHÉNYLBORONIQUE, ESTER DE PINACOL sont utilisés comme sondes biologiques . Ils peuvent détecter et quantifier la présence de biomolécules, ce qui est essentiel à des fins de diagnostic et de recherche.
Vecteurs de médicaments sensibles aux stimuli
Les liaisons d'ester boronique de ce composé sont utilisées dans la construction de vecteurs de médicaments sensibles aux stimuli . Ces vecteurs peuvent répondre aux changements du microenvironnement, tels que le pH, les niveaux de glucose et l'ATP, pour libérer les médicaments de manière contrôlée, améliorant l'efficacité et réduisant les effets secondaires.
Mécanisme D'action
Mode of Action
It is known that the compound can be used as a reagent to borylate arenes . This suggests that it may interact with its targets through a borylation mechanism, leading to changes in the targets’ structure and function.
Biochemical Pathways
The compound’s role in borylating arenes
Result of Action
Its role as a reagent in borylation reactions suggests that it may induce structural changes in its targets, potentially altering their function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be isolated in good yield. In addition, it is a stable compound and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is still not fully understood and its toxicity has not been fully evaluated.
Orientations Futures
The potential applications of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine are still being explored. Future research should focus on further elucidating the mechanism of action of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine, as well as its toxicity profile. In addition, further studies should be conducted to explore the potential therapeutic applications of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine, including its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Finally, research should be conducted to explore the potential of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine as a reagent for the synthesis of other organic compounds, as well as its use as a catalyst for organic reactions.
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-9-16(10-8-15)21-14-13-20-11-5-6-12-20/h7-10H,5-6,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBUEBRZJFNDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718424 | |
| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
656257-46-4 | |
| Record name | 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656257-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
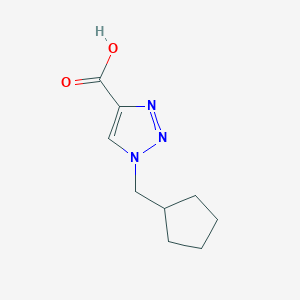
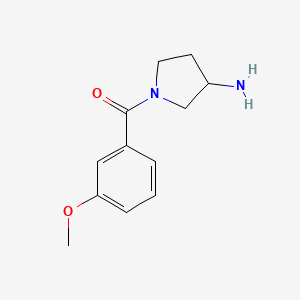
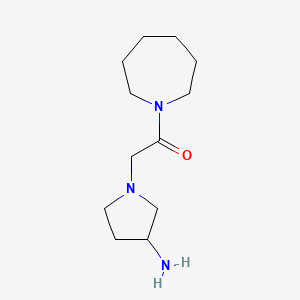
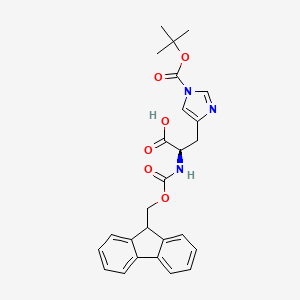
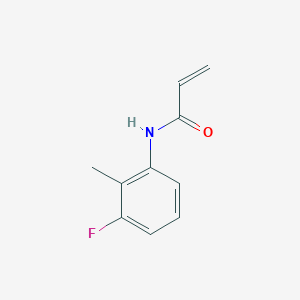
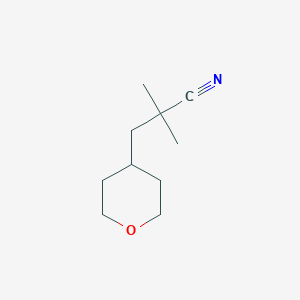
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
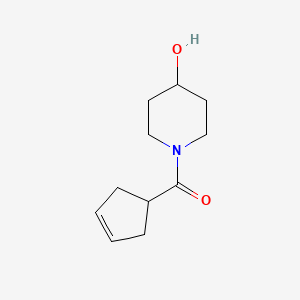
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
